molecular formula C15H16ClN3O4 B2470272 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2223814-19-3

1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2470272
CAS RN: 2223814-19-3
M. Wt: 337.76
InChI Key: PXZAJSBSJDJTSI-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-26401, is a small molecule compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal models of neurodegenerative diseases, 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development and progression of these diseases. 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation. In animal models of neuropathic pain, 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has been shown to reduce pain by inhibiting the release of inflammatory mediators.

Advantages and Limitations for Lab Experiments

1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has several advantages for laboratory experiments. It is a small molecule compound, which makes it easy to synthesize and modify. It has also been shown to have high potency and selectivity for its target enzyme, PARP. However, 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide also has some limitations in laboratory experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, cancer, and pain. Another direction is to optimize its synthesis and improve its solubility in aqueous solutions. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects. Overall, 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 5-chloro-2,4-dimethoxybenzaldehyde, which is reacted with malononitrile to form a pyridine intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the final product, 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide. The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential use in the treatment of pain, as it has been shown to reduce pain in animal models of neuropathic pain.

properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c1-22-12-7-13(23-2)11(6-10(12)16)19-8-9(5-14(19)20)15(21)18-4-3-17/h6-7,9H,4-5,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZAJSBSJDJTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2CC(CC2=O)C(=O)NCC#N)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide

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